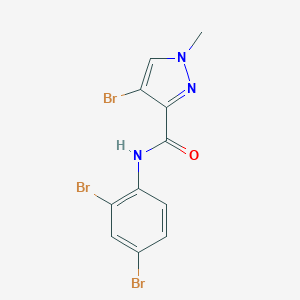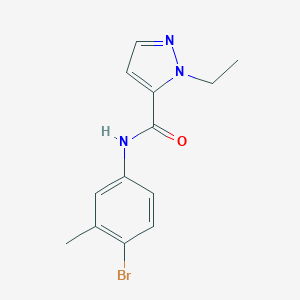![molecular formula C23H34N4O B280503 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as BPH-715, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of hydrazones and has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, it has been proposed that 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one exerts its pharmacological effects by interacting with various cellular targets. In cancer cells, 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been reported to induce apoptosis by activating the caspase cascade and by inhibiting the expression of anti-apoptotic proteins. In inflammatory cells, 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one can inhibit the growth of cancer cells, induce apoptosis, and suppress the activity of certain enzymes. In vivo studies have shown that 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one can reduce the size of tumors and inhibit the growth of cancer cells in animal models. 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines and by scavenging free radicals.
実験室実験の利点と制限
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also stable and can be stored for long periods of time. However, 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Further studies are needed to determine its toxicity, pharmacokinetics, and pharmacodynamics.
将来の方向性
There are several future directions for the research on 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. In the field of cancer research, 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one can be studied for its potential as a chemotherapeutic agent. Further studies are needed to determine its efficacy and toxicity in animal models. In the field of inflammation research, 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one can be studied for its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in animal models of inflammation. 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one can also be studied for its potential as an antioxidant agent. Further studies are needed to determine its ability to scavenge free radicals and to protect cells from oxidative stress.
合成法
The synthesis of 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one involves the reaction of 4-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with hydrazine hydrate and 2,6-ditert-butyl-4-formylphenol in the presence of a catalyst. The reaction yields 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one as a yellow solid with a melting point of 245-247°C. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
科学的研究の応用
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been found to possess anticancer properties by inducing apoptosis in cancer cells. It has also been reported to inhibit the growth of cancer cells by suppressing the activity of certain enzymes. In the field of inflammation research, 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also been reported to reduce the production of reactive oxygen species (ROS) and to scavenge free radicals.
特性
分子式 |
C23H34N4O |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H34N4O/c1-8-9-10-17-11-12-24-21(26-17)27-25-15-16-13-18(22(2,3)4)20(28)19(14-16)23(5,6)7/h11-15,25H,8-10H2,1-7H3,(H,24,26,27) |
InChIキー |
TVZSTOYTYCUNGE-UHFFFAOYSA-N |
異性体SMILES |
CCCCC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
SMILES |
CCCCC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
正規SMILES |
CCCCC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)






![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)



